Stizophyllin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H28O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-19,23-25H,4,7,9-10H2,1-3H3/t15-,16-,17+,18+,19+,20-,21+/m0/s1 |
InChI Key |
IWQKGRNFKYKJHS-KQFCJCSDSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3C2=CCC4=C[C@H]([C@@H](C[C@]34C)O)O)O)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C |
Synonyms |
2,3,12-trihydroxypregna-4,7,16-trien-20-one stizophyllin |
Origin of Product |
United States |
Isolation, Purification, and Initial Structural Characterization
Bioactivity-Guided Fractionation Methodologies
Bioactivity-guided fractionation is a key strategy in natural product discovery, where the biological activity of extracts and their subsequent fractions is monitored at each step of the separation process. This approach allows for the targeted isolation of the compounds responsible for the observed activity. nih.govplos.org In the case of Stizophyllin (B20284), its isolation from Stizophyllum riparium was guided by its potent cytotoxic response against cultured P-388 cells. nih.gov
The general methodology involves preparing an initial extract from the plant material, often through solvent extraction. nih.gov This crude extract is then subjected to a series of separation steps, with the resulting fractions being tested for the desired biological activity. nih.govplos.org Fractions exhibiting activity are further separated into smaller fractions, and the bioassay is repeated. This iterative process continues until a single, active compound or a mixture of active compounds is isolated. plos.org For this compound, this bioactivity-guided approach successfully led to the identification and isolation of the cytotoxic pregnane (B1235032) derivative. nih.gov
Chromatographic Separation Techniques for Purification
Chromatographic techniques are indispensable for the purification of natural products from complex mixtures obtained during extraction and initial fractionation. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov Various chromatographic methods can be employed, including column chromatography (CC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.govresearchgate.net
While the specific details of the chromatographic separation used for the initial isolation of this compound are primarily described in a publication from 1991 nih.gov, general principles of chromatographic purification of natural products apply. Column chromatography is a common initial step for separating compounds based on polarity using different stationary phases and solvent gradients. nih.govnih.gov Preparative HPLC is often used in later stages for higher resolution separation and purification of the target compound. nih.govnih.gov Research on other natural products from Stizophyllum species and other plants highlights the use of techniques like silica (B1680970) column chromatography with gradient elution and preparative HPLC with specific solvent systems for purification. frontiersin.org Although these examples pertain to other compounds, they illustrate the types of chromatographic methods likely employed in the purification of this compound.
Initial Spectroscopic Characterization (e.g., MS, UV, IR)
Initial structural characterization of an isolated natural product relies heavily on spectroscopic techniques, which provide crucial information about the compound's molecular weight, functional groups, and basic structural features. Mass spectrometry (MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy are fundamental tools in this process. acs.orgresearchgate.netresearchgate.net
Mass spectrometry provides information about the molecular weight of the compound and can suggest its elemental composition, particularly with high-resolution MS (HR-MS). researchgate.netresearchgate.net UV spectroscopy helps in identifying the presence of chromophores, such as conjugated double bonds or aromatic rings, by measuring the absorption of UV light at specific wavelengths. researchgate.net IR spectroscopy provides insights into the functional groups present in the molecule by detecting the vibrations of chemical bonds when exposed to infrared radiation. researchgate.net
For this compound, initial structural characterization would have involved these spectroscopic methods to determine its molecular formula and identify key functional groups. While detailed spectroscopic data (specific peaks in MS, UV wavelengths, IR bands) for the initial characterization of this compound are primarily found in the original research publications nih.govacs.org, these techniques collectively provide the foundational data necessary for proposing a preliminary structure. Further structural elucidation often involves Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, often in conjunction with MS and other data. researchgate.netresearchgate.net
| Spectroscopic Technique | Information Provided | Relevance to this compound Characterization |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Used to determine the molecular mass of this compound. researchgate.netresearchgate.net |
| UV Spectroscopy | Presence of chromophores | Helps identify conjugated systems or other UV-active groups. researchgate.net |
| IR Spectroscopy | Identification of functional groups | Reveals the presence of characteristic bonds (e.g., O-H, C=O). researchgate.net |
Note: The table above is intended to be interactive in a suitable digital format, allowing users to potentially click on techniques for more details.
Comprehensive Chemical Structure Elucidation and Stereochemical Assignment
Advanced Spectroscopic Techniques for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a cornerstone in the structure elucidation of organic compounds like Stizophyllin (B20284). ucd.ieanu.edu.auyoutube.comsgs-institut-fresenius.delehigh.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the hydrogen and carbon atoms within the molecule. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, reveal the chemical environment of individual nuclei, their multiplicity (due to coupling with neighboring nuclei), and their relative numbers. ucd.ielehigh.edu This information is vital for identifying different types of protons and carbons and their substitution patterns.
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide connectivity information. ucd.ie COSY experiments reveal proton-proton couplings, establishing which protons are coupled to each other through bonds. HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons that are separated by two or three bonds, helping to piece together the carbon skeleton and the positions of functional groups. By analyzing the comprehensive set of 1D and 2D NMR data, researchers can deduce the planar structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of this compound and can also offer insights into its fragmentation pattern, which helps in determining structural subunits. ucd.ieanu.edu.auyoutube.comsgs-institut-fresenius.delehigh.edu High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate molecular mass, allowing for the determination of the elemental composition of the compound. lehigh.edu The fragmentation pattern observed in MS/MS experiments, where the parent ion is fragmented and the masses of the resulting ions are measured, can provide clues about the arrangement of atoms and the presence of specific linkages within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of specific bonds. ucd.ieanu.edu.auyoutube.comsgs-institut-fresenius.delehigh.edu Characteristic absorption bands in the IR spectrum correspond to the stretching and bending modes of bonds such as O-H, C=O, C=C, and C-H, providing valuable information about the types of functional groups present in the molecule. ucd.ieyoutube.comlehigh.edu
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound, particularly the presence of conjugated systems (alternating single and multiple bonds) and chromophores. ucd.ieanu.edu.auyoutube.comsgs-institut-fresenius.delehigh.edu The UV-Vis spectrum shows absorption maxima at specific wavelengths, which can be indicative of the extent of conjugation and the types of functional groups involved in electronic transitions. ucd.ieyoutube.comlehigh.edu
Chiroptical Methods for Absolute Configuration (e.g., Circular Dichroism (CD))
For chiral molecules like this compound, determining the absolute configuration (the 3D arrangement of atoms at stereocenters) is crucial. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are powerful tools for this purpose. spectroscopyeurope.comnih.govnih.govcolumbia.eduresearchgate.netnih.govcsic.esrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. spectroscopyeurope.comnih.gov The resulting CD spectrum, which plots the differential absorption against wavelength, provides information about the stereochemistry and conformation of the molecule. nih.govnih.gov
Comparing experimental CD spectra with calculated spectra for different possible stereoisomers is a common approach to assign absolute configuration. spectroscopyeurope.comnih.govresearchgate.netnih.govrsc.org This often involves computational methods to predict the CD spectra of candidate structures. spectroscopyeurope.comnih.govresearchgate.netnih.govrsc.org Vibrational Circular Dichroism (VCD), a related technique that probes vibrational transitions, can also be used for absolute configuration determination, even for molecules lacking a UV chromophore. spectroscopyeurope.comnih.govspectroscopyasia.com
Computational Approaches to Conformational Analysis and Stereochemistry
Computational methods play an increasingly important role in complementing experimental spectroscopic data for structure elucidation and stereochemical assignment. researchgate.netnih.govcsic.esnih.govdrugdesign.orgeyesopen.comfrontiersin.orgnih.govnih.gov
Molecular Modeling Experiments
Molecular modeling techniques, including conformational analysis and quantum chemical calculations, are used to explore the possible three-dimensional shapes (conformers) of this compound and to predict spectroscopic properties. nih.govcsic.esnih.govdrugdesign.orgeyesopen.comnih.gov Conformational analysis aims to identify the low-energy conformers that are likely to exist in solution or in the solid state. csic.esnih.govdrugdesign.orgeyesopen.com This is crucial because the spectroscopic properties of a molecule can be dependent on its conformation. nih.gov
Quantum chemical calculations, often based on Density Functional Theory (DFT), can be used to calculate various properties, including NMR chemical shifts, vibrational frequencies (for IR and VCD), and electronic transitions (for UV-Vis and CD). researchgate.netnih.govrsc.orgspectroscopyasia.comfrontiersin.org By comparing these calculated values with experimental spectroscopic data, researchers can validate proposed structures and stereochemical assignments. nih.govfrontiersin.org Computational methods can also be used to predict the relative energies of different stereoisomers, providing further support for stereochemical assignments. nih.gov The integration of spectroscopic data with computational results, sometimes referred to as computer-assisted structure elucidation (CASE), enhances the reliability of structural and stereochemical determinations. nih.gov
Calculated Preferred Conformation Analysis
Calculated preferred conformation analysis has been performed as part of the structural studies of this compound. researchgate.net This analysis, likely involving molecular modeling experiments, provides insights into the energetically favored three-dimensional arrangement of the molecule. nih.govresearchgate.net The results of such analysis, often visualized through molecular models, contribute to a more complete understanding of the molecule's behavior and properties. researchgate.net
Revision and Confirmation of Stereochemical Assignment
The stereochemical assignment of this compound underwent a revision based on extensive spectroscopic and molecular modeling studies. nih.govresearchgate.net The initial assignment was re-evaluated and corrected through the detailed interpretation of data from techniques such as 1D and 2D NMR, UV, CD, IR, and MS. nih.gov Molecular modeling experiments further supported and confirmed the revised stereochemistry, leading to the definitive assignment of this compound as 2β,3α,12β-trihydroxypregna-4,7,16-trien-20-one. nih.gov This rigorous process of revision and confirmation is critical in natural product chemistry to ensure the accuracy of reported structures. nih.govresearchgate.net
Biosynthetic Investigations of Stizophyllin
Proposed Biosynthetic Pathways for Pregnane (B1235032) Skeleton Formation in Natural Producers
The formation of the steroid skeleton from squalene (B77637) is a pivotal step in steroid biosynthesis. In plants, squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is then cyclized by cycloartenol (B190886) synthase to produce cycloartenol ctdbase.orguni.lu. Cycloartenol serves as the primary precursor for the vast array of plant steroids (phytosterols) ctdbase.org. This contrasts with the pathway in fungi and animals, where 2,3-oxidosqualene is cyclized by lanosterol (B1674476) synthase to yield lanosterol wikipedia.orgmycocentral.euctdbase.orgmdpi.comnih.govmetabolomicsworkbench.org.
The conversion of cycloartenol (in plants) or lanosterol (in fungi/animals) to the pregnane skeleton (a C21 steroid) involves a series of enzymatic modifications. These steps typically include demethylation, reduction of double bonds, isomerization, and cleavage of the side chain at C-17. While the precise sequence and enzymes involved can vary depending on the organism and the specific steroid being synthesized, a common intermediate in the formation of C21 steroids like pregnanes is often pregnenolone (B344588) nih.govalfa-chemistry.comuni.lu or progesterone (B1679170) wikipedia.orgciteab.comfishersci.atnih.govnih.gov, which are derived from cholesterol or related sterols through oxidative cleavage of the C17-C20 bond.
Given that Stizophyllin (B20284) is isolated from the plant Stizophyllum riparium, its core pregnane skeleton is presumed to be synthesized through the plant-specific pathway involving cycloartenol as the initial cyclic precursor. Subsequent steps would involve the conversion of this tetracyclic triterpenoid (B12794562) into the C21 pregnane framework, likely involving side-chain cleavage and modifications to the ring system.
Precursor Incorporation Studies (Hypothetical Pathways)
Specific detailed precursor incorporation studies aimed at elucidating the complete biosynthetic pathway of this compound, particularly the formation of its unique structural features such as the hydroxyl groups at C-2, C-3, and C-12, the double bonds at C4-C5, C7-C8, and C16-C17, and the ketone at C-20, are not extensively documented in the provided search results. While precursor incorporation studies are a common technique to trace the flow of atoms from simple molecules into complex natural products, the available information does not detail such experiments specifically for this compound's biosynthesis guidetopharmacology.orguni.lunih.gov.
Based on the structure of this compound, hypothetical late-stage biosynthetic steps from a basic pregnane precursor could involve:
Hydroxylation reactions at positions C-2, C-3, and C-12, likely catalyzed by cytochrome P450 enzymes or other oxygenases.
Introduction of double bonds at the Δ4, Δ7, and Δ16 positions through desaturation reactions, potentially mediated by desaturase enzymes.
Oxidation of a hydroxyl group at C-20 to form the ketone functionality.
However, without experimental evidence from precursor feeding studies or enzymatic assays, these proposed steps remain hypothetical based on structural analysis and general knowledge of steroid metabolism.
Comparative Biosynthesis across Diverse Natural Sources (e.g., Plant vs. Fungal Origin)
The biosynthesis of steroids, including pregnanes, exhibits key differences between plants and fungi, primarily in the initial cyclization of 2,3-oxidosqualene. Plants utilize cycloartenol as the central intermediate for sterol biosynthesis, while fungi use lanosterol ctdbase.org. This divergence at an early stage leads to distinct downstream pathways and the production of different classes of steroids characteristic of each kingdom.
This compound's isolation from a plant, Stizophyllum riparium, firmly places its biosynthesis within the plant kingdom's sterol pathway, starting from cycloartenol. While the core pregnane skeleton is formed through a conserved series of modifications following the initial cyclization, the specific oxygenation and desaturation patterns observed in this compound are determined by the enzymatic machinery present in Stizophyllum riparium.
Chemical Synthesis and Analog Development
Total Synthesis Approaches to Stizophyllin (B20284)
Total synthesis involves the de novo construction of a complex molecule from simpler, readily available precursors. This approach allows for the precise control over stereochemistry and the introduction of various functional groups. While the provided search results mention total synthesis in the context of other natural products like streptothricin (B1209867) F, tetrodotoxin, and fawcettimine, specific details regarding a reported total synthesis of this compound are not extensively detailed in the immediate results. nih.govstanford.eduorganic-chemistry.org Total synthesis campaigns often involve multiple steps, each requiring optimized reaction conditions and strategies to build the complex ring system and incorporate the specific stereocenters and functionalities present in this compound's pregnane (B1235032) core. The complexity of the this compound structure, with its multiple hydroxyl groups, ketone, and unsaturations within a steroidal framework, suggests that a total synthesis would likely involve key steps such as stereocontrolled construction of the steroid nucleus, selective oxidation/reduction reactions, and the introduction of the double bonds and hydroxyl groups at the correct positions and with the desired stereochemistry.
Semisynthesis and Chemical Modification of this compound Derivatives
Semisynthesis utilizes naturally occurring compounds as starting materials, which are then chemically modified to produce the target molecule or its derivatives. wikipedia.org This approach can be advantageous for complex natural products that are difficult or costly to obtain solely through total synthesis. Given that this compound is isolated from Stizophyllum riparium, semisynthesis starting from a more abundant related steroid or a precursor isolated from the same plant source could be a viable route to obtain this compound or its derivatives. Chemical modification of this compound or its isolated precursors allows for the exploration of structure-activity relationships by altering specific parts of the molecule. This could involve reactions such as esterification, etherification, oxidation, reduction, or the introduction of new functional groups to modify its physical, chemical, or biological properties. Semisynthesis is often employed in drug discovery to retain desirable properties of a natural compound while improving others. wikipedia.org
Design and Synthesis of this compound Analogs for Mechanistic Probes
The design and synthesis of analogs, which are compounds structurally similar to this compound but with specific modifications, are crucial for understanding its mechanism of action and exploring its biological activities. Analogs can be designed to probe the role of specific functional groups or structural features in this compound's interaction with biological targets. For instance, modifying the hydroxyl groups, the ketone, or the double bonds could reveal their importance for cytotoxicity or other observed effects. The synthesis of these analogs would involve targeted chemical reactions on this compound itself or on advanced synthetic intermediates or precursors. This process allows researchers to create a library of related compounds with systematic variations, enabling detailed structure-activity relationship studies.
Role of Asymmetric Synthesis and Chiral Auxiliaries in this compound Production
This compound possesses multiple chiral centers, meaning it exists as specific stereoisomers. Asymmetric synthesis is a crucial strategy for selectively producing a single enantiomer or diastereomer of a chiral compound. uniurb.itslideshare.net Given the defined stereochemistry of this compound (2α,3β,12β), asymmetric synthesis methods would be essential for its efficient and stereocontrolled construction in a total synthesis approach. documentsdelivered.comfrontiersin.orgnih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to influence the stereochemical outcome of a reaction. slideshare.netyork.ac.ukresearchgate.netwikipedia.org They can direct the formation of new stereocenters with high selectivity. york.ac.ukresearchgate.net In the context of this compound synthesis, chiral auxiliaries could be employed in key bond-forming reactions to establish the correct relative and absolute configuration at the chiral centers in the steroid core. After the stereochemistry is set, the chiral auxiliary is typically removed and can often be recovered. york.ac.ukwikipedia.org The use of chiral auxiliaries, alongside other asymmetric synthesis techniques like chiral reagents and catalysts, is fundamental in constructing complex chiral molecules like this compound in an enantiopure form. uniurb.itslideshare.net
This compound, a pregnane derivative isolated from Stizophyllum riparium, has demonstrated potent cytotoxic activity against cultured P-388 cells. nih.gov Research into its mechanism of action has revealed key interactions with cellular components and significant effects on the cell cycle and macromolecular biosynthesis. nih.gov
Molecular Mechanism of Action and Cellular Biology
Effects on Macromolecular Biosynthesis
Data Table: Effects of Stizophyllin (B20284) on P-388 Cells
| Parameter | Control Cells | This compound-Treated Cells (Inhibitory Concentration) | Observation/Effect | Source |
| Cell Number Increase | Increase | No Increase | Inhibition of cell proliferation | nih.gov |
| DNA Content (per cell) | Normal | Doubled after ~48 hours | Consistent with G2 arrest | nih.gov |
| Cell Cycle Distribution | Normal | Blocked in G2 + M compartment, specific for G2 phase | Induction of G2 phase arrest | nih.gov |
| Total DNA Biosynthesis | Normal | Reduced | Inhibition of DNA synthesis | nih.gov |
| Total RNA Biosynthesis | Normal | Reduced | Inhibition of RNA synthesis | nih.gov |
| Total Protein Biosynthesis | Normal | Reduced | Inhibition of protein synthesis | nih.gov |
| Tubulin Polymerization (in vitro) | No modulation | No modulation | Does not directly target tubulin polymerization | nih.gov |
| Mutagenicity (Salmonella typhimurium, CHO cells) | Not mutagenic | Not mutagenic | No observed mutagenic activity | nih.gov |
| Interaction with Guanosine (B1672433) (in vitro) | No reaction | No reaction | No direct reaction with guanosine observed | nih.gov |
Investigation of DNA Interaction and Mutagenicity Profile
This compound has been shown to interact with DNA. nih.gov However, investigations into its mutagenic potential have yielded negative results in specific assay systems. nih.gov
Mutagenicity Assays (e.g., Salmonella typhimurium strain TM677, Cultured Chinese Hamster Ovary Cells)
Mutagenicity assays using Salmonella typhimurium strain TM677 and cultured Chinese hamster ovary cells did not observe mutagenicity when treated with this compound. nih.gov The Salmonella mutagenicity test is a widely used assay to evaluate the potential of a chemical to induce gene mutations. bibliotekanauki.pl Chinese hamster ovary (CHO) cells are also commonly used in genotoxicity testing, including for assessing chromosome aberrations and sister chromatid exchanges. culturecollections.org.uk
Absence of Direct Reaction with Guanosine
In vitro studies have indicated that this compound does not undergo a direct reaction with guanosine. nih.gov Guanosine is a purine (B94841) nucleoside that is a component of DNA and RNA. wikipedia.org The lack of a direct reaction with guanosine suggests that this compound's interaction with DNA may not involve direct covalent modification of guanosine residues through a simple in vitro reaction. nih.gov
Assessment of Tubulin Polymerization Modulation
This compound did not modulate in vitro tubulin polymerization reactions. nih.gov Tubulin polymerization is a critical process for the formation of microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division. wikipedia.orgresearchgate.net Consistent with the lack of effect on tubulin polymerization, this compound did not affect the morphology of dibutyryl cAMP-treated astrocytoma cells in culture. nih.gov These findings suggest that this compound's cytotoxic activity is likely mediated through mechanisms other than direct interference with tubulin dynamics. nih.gov The data suggest that the cytotoxic activity may be mediated by covalent reaction with a cellular component, such as a sulfhydryl-containing protein, via a Michael-type addition. nih.gov This interaction appears to prevent cells from progressing through mitosis, consistent with the observed cell-cycle specificity where this compound blocked cells in the G2 + M compartment, specifically in the G2 phase. nih.gov
Pharmacological Activities in Pre Clinical Models
Cytotoxic Activity in Neoplastic Cell Lines
Stizophyllin (B20284) has demonstrated cytotoxic properties in various pre-clinical models, indicating its potential as an anti-cancer agent. Cytotoxicity refers to the ability of a compound to kill or damage cells.
Potent Cytotoxicity Against P-388 Murine Lymphocytic Leukemia Cells
Research has shown that this compound exhibits potent cytotoxic activity against cultured P-388 murine lymphocytic leukemia cells. nih.gov P-388 cells are a widely used cell line in cancer research for evaluating the efficacy of potential anti-cancer compounds. cytion.com this compound, a pregnane (B1235032) derivative isolated from Stizophyllum riparium, was confirmed to mediate a potent cytotoxic response in these cells. nih.gov
Studies investigating the mechanism of action revealed that this compound can form adducts with nucleophilic substances, such as L-cysteine and beta-mercaptoethanol, through a Michael-type addition. nih.gov An adduct formed with beta-mercaptoethanol was found to be significantly less cytotoxic than this compound itself, suggesting that this type of reaction is involved in its cytotoxic effect. nih.gov While this compound interacted with DNA, no mutagenicity was observed in specific bacterial or mammalian cell tests, and it did not react with guanosine (B1672433) in vitro. nih.gov Treatment with this compound led to a reduction in the total biosynthesis of DNA, RNA, or protein in P-388 cells compared to control cultures. nih.gov
Correlation of Cytotoxicity with Cell Cycle Specificity
The cytotoxic activity of this compound has been correlated with its specificity for certain phases of the cell cycle. In P-388 cells treated with inhibitory concentrations of this compound, the cell number did not increase. nih.gov Furthermore, the DNA content per cell doubled after approximately 48 hours, consistent with a block in cell cycle progression. nih.gov
Specifically, this compound was found to block P-388 cells in the G2 + M compartment of the cell cycle. nih.gov The block appeared to be specific for the G2 phase. nih.gov This cell-cycle specificity suggests that this compound's cytotoxic activity is mediated by an interaction that prevents cells from progressing through mitosis. nih.gov This interaction is hypothesized to involve a covalent reaction with a cellular component, possibly a sulfhydryl-containing protein, via a Michael-type addition. nih.gov Unlike some other cytotoxic agents, this compound did not modulate in vitro tubulin polymerization reactions or affect the morphology of dibutyryl cAMP-treated astrocytoma cells, further supporting a specific mechanism of action related to the G2 phase block. nih.gov
Interactive Data Table: Effect of this compound on P-388 Cells
| Parameter | Control Cells | This compound-Treated Cells (e.g., 4 µg/ml) | Observation/Finding | Citation |
| Cell Number Increase | Yes | No | This compound prevents increase in cell number. | nih.gov |
| DNA Content (per cell) | Normal | Doubled (after ~48h) | Suggests a block in cell cycle progression. | nih.gov |
| Cell Cycle Phase | Normal Progression | Blocked in G2 + M (specifically G2) | This compound induces a G2 phase arrest. | nih.gov |
| Biosynthesis (DNA, RNA, Protein) | Normal | Reduced | This compound affects overall cellular synthesis. | nih.gov |
Interactive Data Table: Cytotoxicity Comparison
Structure Activity Relationship Sar Studies of Stizophyllin and Analogs
Impact of Chemical Modifications on Cytotoxic Potency and Mechanism (e.g., Adduct Formation Effects)
Chemical modifications to stizophyllin (B20284) can significantly impact its cytotoxic potency nih.gov. A key mechanism identified for this compound's activity is the formation of adducts with nucleophilic substances nih.gov. Studies have shown that this compound forms adducts with L-cysteine and β-mercaptoethanol through a Michael-type addition nih.gov. The formation of an adduct with β-mercaptoethanol resulted in a significant reduction in cytotoxicity, rendering the adduct 20-fold less cytotoxic than this compound itself nih.gov. This finding highlights the importance of the intact electrophilic center for potent cytotoxic activity and suggests that reaction with thiols can detoxify the compound nih.gov. This mechanism of adduct formation with cellular components, such as sulfhydryl-containing proteins, is proposed to be central to its cytotoxic effect, potentially by interfering with essential cellular processes like mitosis nih.gov. The impact of adduct formation on cytotoxicity is a well-established concept in the study of various cytotoxic agents nih.govmdpi.comosti.gov.
Analytical Methodologies for Stizophyllin Research
Chromatographic Techniques for Quantification in Biological Matrices (e.g., HPLC-DAD, HPLC-HRMS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for separating Stizophyllin (B20284) from complex mixtures found in biological matrices, such as plant extracts. The coupling of HPLC with sensitive detectors allows for both the qualitative and quantitative analysis of this compound.
HPLC-Diode Array Detection (HPLC-DAD) is a widely used technique that provides chromatographic separation combined with UV-Vis spectral data across a range of wavelengths. This allows for the detection and identification of compounds based on their retention time and characteristic UV-Vis absorption profiles. Studies on Stizophyllum perforatum, a related species, have utilized HPLC-DAD for the analysis and quantification of other compounds like verbascoside. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov The methods developed for these related compounds often employ C18 stationary phases (e.g., ODS Luna Phenomenex) and gradient elution with mobile phases consisting of water and organic solvents (such as methanol (B129727) or acetonitrile), often acidified with acetic acid. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Detection is typically performed in the UV-Vis range, with specific wavelengths selected based on the analyte's maximum absorbance. nih.govfrontiersin.orgresearchgate.net
For enhanced sensitivity and specificity, especially when analyzing complex biological matrices, HPLC is coupled with Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS). HPLC-HRMS allows for the separation of compounds by chromatography followed by their detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of the analyte and differentiating it from co-eluting compounds or matrix interferences. researchgate.netchemrxiv.orgeag.com HPLC-HRMS-DAD has been applied for the phytochemical fingerprinting of crude extracts from Stizophyllum perforatum, demonstrating its capability to analyze multiple compounds within a complex sample. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The use of techniques like LC-MS/MS is increasingly important for the quantitative analysis of drugs and therapeutic proteins in biological fluids due to their high sensitivity, specificity, and throughput, principles directly applicable to the quantification of this compound in biological samples. nih.govnih.gov Effective sample preparation is critical for minimizing matrix interference and improving the performance of these hyphenated techniques. nih.govnih.gov
Spectroscopic Assays for Detection in Complex Mixtures
Spectroscopic methods play a vital role in the identification and structural characterization of this compound, particularly when dealing with complex natural extracts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are routinely used.
NMR spectroscopy (both 1D and 2D) provides detailed information about the structural skeleton and functional groups of this compound, allowing for its unequivocal identification. researchgate.netscribd.com FT-IR spectroscopy can provide information about the presence of specific functional groups. UV-Vis spectroscopy is useful for detecting compounds with chromophores, and the UV spectrum of this compound contributes to its characterization and can be used for detection during chromatographic analysis. researchgate.net As noted with HPLC-DAD, UV-Vis detection in the range of 200-800 nm is commonly employed in the analysis of compounds from Stizophyllum species. nih.govfrontiersin.orgresearchgate.net
Mass spectrometry, especially HR-MS, is critical for determining the molecular weight and formula of this compound and providing fragmentation data that aids in structural elucidation. researchgate.netchemrxiv.orgeag.comscribd.com When coupled with chromatography (e.g., HPLC-MS), it becomes a powerful tool for detecting this compound within complex mixtures by targeting its specific mass ions. The combination of chromatographic separation with spectroscopic detection allows for the analysis of individual components in a mixture without prior extensive purification.
Future Research Directions and Translational Potential in Basic Science
Elucidation of Undiscovered Protein Targets and Signaling Pathways
While initial studies suggested covalent modification of sulfhydryl-containing proteins, the specific protein targets and the downstream signaling pathways modulated by stizophyllin (B20284) remain largely unknown. nih.gov Future research should focus on the comprehensive identification of proteins that covalently or non-covalently interact with this compound. Techniques such as activity-based protein profiling (ABPP) coupled with mass spectrometry could be employed to identify proteins modified by this compound's electrophilic center. nih.gov
Furthermore, investigating the impact of this compound on key signaling pathways involved in cell cycle regulation, DNA damage response, and apoptosis is crucial. Given its G2 phase arrest activity, research could explore its effects on checkpoints like the G2/M checkpoint and the activation or inhibition of kinases and phosphatases that govern this transition. nih.gov The involvement of signaling pathways such as NF-κB and STAT3, which are implicated in various cellular processes and modulated by other natural products, could also be investigated in the context of this compound's activity. osu.edu
Exploration of Novel Enzyme Systems in this compound Biosynthesis
The biosynthesis of this compound, a complex pregnane (B1235032) derivative, likely involves unique enzymatic machinery. While the isolation of this compound from natural sources like Stizophyllum riparium and Thelephora terrestris is established, the specific biosynthetic pathway and the enzymes involved have not been fully elucidated. nih.govresearchgate.netnih.gov
Future research in this area could involve genomic and transcriptomic analyses of this compound-producing organisms to identify gene clusters potentially responsible for its biosynthesis. Techniques such as stable isotope labeling and metabolomics could trace the precursors and intermediates in the biosynthetic pathway. nih.govharvard.edu Characterization of the enzymes involved, particularly those catalyzing the unique hydroxylation and dehydrogenation steps in the pregnane core, could reveal novel enzymatic mechanisms and biocatalytic potential. Understanding the biosynthesis could also pave the way for potential synthetic biology approaches to produce this compound or its analogs.
Advanced Mechanistic Studies on Cell-Specific Responses and Resistance Mechanisms
This compound has demonstrated potent cytotoxic activity against certain cell lines, such as P-388 lymphocytic leukemia cells. nih.gov However, the variability in cellular responses and the potential for resistance mechanisms warrant further investigation. Advanced mechanistic studies could delve into the factors that contribute to cell-specific sensitivity or resistance to this compound.
This could involve comparative studies using cell lines with varying sensitivities to identify genetic or proteomic markers associated with the response. Research could explore the role of drug transporters, such as ABC transporters (e.g., ABCB1/P-glycoprotein), which are known to mediate resistance to various natural products. researchgate.net Investigating the cellular uptake, metabolism, and efflux of this compound in different cell types could provide insights into resistance mechanisms. Furthermore, studying the cellular context, including the availability of nucleophilic molecules that might form adducts with this compound and reduce its effective concentration, could shed light on differential cellular responses. nih.gov
Development of this compound as a Molecular Probe for Cell Biology Research
The specific G2 phase arrest induced by this compound makes it a valuable potential tool for studying the cell cycle. nih.gov Future research could focus on developing this compound or modified analogs as molecular probes to investigate cell cycle progression and regulation in more detail.
This could involve synthesizing fluorescently labeled this compound or incorporating photoreactive groups to enable pull-down experiments and identify interacting proteins in situ. rsc.org Such probes could be used to visualize this compound's localization within the cell and track its interaction with cellular components over time. By using this compound as a probe, researchers could gain a deeper understanding of the molecular events that occur during the G2 phase and the transition into mitosis.
Investigating this compound in Combination with Other Mechanistic Probes for Synergistic Cellular Effects
Exploring the effects of this compound in combination with other well-characterized molecular probes or inhibitors could reveal synergistic or antagonistic interactions and provide further insights into complex cellular networks. frontiersin.org
Q & A
Q. Which statistical methods are appropriate for analyzing this compound’s dose-dependent toxicity in longitudinal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
